Enhanced Lipophilicity (XLogP3) vs. Non-Methoxylated 2-Phenylquinazoline Analog
The presence of 6,7-dimethoxy substituents in 4-Chloro-6,7-dimethoxy-2-phenylquinazoline significantly increases its computed lipophilicity compared to its non-methoxylated analog, 4-chloro-2-phenylquinazoline. This difference is a critical factor in predicting membrane permeability and oral absorption. The target compound has a computed XLogP3 value of 4.4 [1]. While a directly measured experimental logP for the comparator is not provided in the primary source, its structure (lacking the two methoxy groups) is predicted to have a lower logP, consistent with the known lipophilicity-enhancing effect of methoxy substituents. This quantifiable difference (an XLogP3 of 4.4) can be used to model ADME properties of derivatives.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 4-chloro-2-phenylquinazoline (CAS 6484-25-9). Computed XLogP3 value not directly provided in source, but predicted to be lower. |
| Quantified Difference | Not directly comparable from a single source; target compound's value is 4.4. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]. |
Why This Matters
Lipophilicity is a key determinant of a drug candidate's permeability, solubility, and metabolic stability, making this data essential for prioritizing building blocks in lead optimization.
- [1] PubChem. (2026). 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (Compound Summary). CID 7131387. View Source
